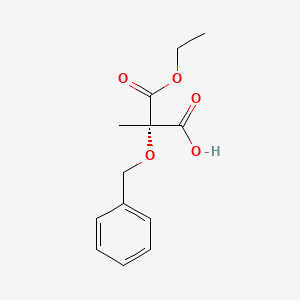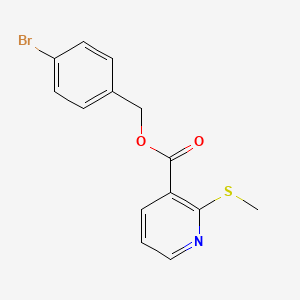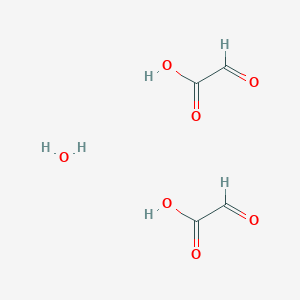
(S)-2-(Benzyloxy)-3-ethoxy-2-methyl-3-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(Benzyloxy)-3-ethoxy-2-methyl-3-oxopropanoic acid is an organic compound with a complex structure that includes benzyloxy, ethoxy, and oxopropanoic acid functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Benzyloxy)-3-ethoxy-2-methyl-3-oxopropanoic acid typically involves multi-step organic reactions. One common method includes the esterification of (S)-2-hydroxy-3-ethoxy-2-methylpropanoic acid with benzyl alcohol under acidic conditions to form the benzyloxy ester. This is followed by oxidation to introduce the oxo group, often using reagents like pyridinium chlorochromate or similar oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of catalysts to enhance reaction rates. The purification process often involves recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: (S)-2-(Benzyloxy)-3-ethoxy-2-methyl-3-hydroxypropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-2-(Benzyloxy)-3-ethoxy-2-methyl-3-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (S)-2-(Benzyloxy)-3-ethoxy-2-methyl-3-oxopropanoic acid involves its interaction with specific molecular targets. The benzyloxy group can engage in π-π interactions with aromatic residues in proteins, while the oxo group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- (S)-2-(Benzyloxy)-3-methoxy-2-methyl-3-oxopropanoic acid
- (S)-2-(Benzyloxy)-3-ethoxy-2-methyl-3-hydroxypropanoic acid
- (S)-2-(Benzyloxy)-3-ethoxy-2-methyl-3-oxobutanoic acid
Uniqueness: (S)-2-(Benzyloxy)-3-ethoxy-2-methyl-3-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. This makes it a valuable compound for targeted synthesis and research applications.
Eigenschaften
Molekularformel |
C13H16O5 |
|---|---|
Molekulargewicht |
252.26 g/mol |
IUPAC-Name |
(2S)-3-ethoxy-2-methyl-3-oxo-2-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C13H16O5/c1-3-17-12(16)13(2,11(14)15)18-9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,14,15)/t13-/m0/s1 |
InChI-Schlüssel |
ZJAXMXGTROJZOK-ZDUSSCGKSA-N |
Isomerische SMILES |
CCOC(=O)[C@](C)(C(=O)O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CCOC(=O)C(C)(C(=O)O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13356129.png)

methanone](/img/structure/B13356141.png)

![6-Benzyl-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356169.png)
![5-[5-(Acetylamino)-2-chlorophenyl]-2-furoic acid](/img/structure/B13356174.png)




![N-{2-[(3,4-dichlorobenzyl)oxy]benzyl}-2-butanamine](/img/structure/B13356204.png)
![(2R,3S)-3-Amino-5-(2-(benzyloxy)ethyl)-7-fluoro-2-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B13356206.png)
![3-(4-chlorobenzyl)-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B13356213.png)
